

Application Note: Synthesis of 3,4-Difluorobenzophenone via Friedel-Crafts Acylation

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Compound of Interest

Compound Name: 3,4-Difluorobenzophenone

Cat. No.: B1332399

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Introduction

The Friedel-Crafts acylation is a fundamental and versatile organic reaction used to introduce an acyl group onto an aromatic ring, forming a ketone. This reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of various intermediates and active pharmaceutical ingredients. This application note provides a detailed protocol for the synthesis of **3,4-Difluorobenzophenone**, a valuable building block in medicinal chemistry and materials science, through the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride using aluminum chloride as a catalyst.

Principle and Mechanism

The synthesis of **3,4-Difluorobenzophenone** proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl_3), activates the benzoyl chloride by forming a highly electrophilic acylium ion. The electron-rich π -system of the 1,2-difluorobenzene ring then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as the tetrachloroaluminate anion (AlCl_4^-), abstracts a proton from the aromatic ring, restoring aromaticity and yielding the **3,4-Difluorobenzophenone** product.

Experimental Protocol

This protocol details the laboratory-scale synthesis of **3,4-Difluorobenzophenone**.

Materials and Reagents:

Reagent	Chemical Formula	Molar Mass (g/mol)	Physical Form	Purity
1,2-Difluorobenzene	C ₆ H ₄ F ₂	114.09	Colorless liquid	≥98%
Benzoyl Chloride	C ₇ H ₅ ClO	140.57	Colorless fuming liquid	≥99%
Anhydrous Aluminum Chloride	AlCl ₃	133.34	White/pale yellow solid	≥99%
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Colorless volatile liquid	Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)	HCl	36.46	Concentrated aqueous solution	~37%
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	Aqueous solution	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	White crystalline solid	-
Deionized Water	H ₂ O	18.02	Liquid	-
Ice	H ₂ O	18.02	Solid	-

Equipment:

- Three-neck round-bottom flask

- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Filter funnel and filter paper

Procedure:

- Reaction Setup:
 - Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
 - To the flask, add anhydrous aluminum chloride (1.1 equivalents).
 - Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
- Addition of Reactants:
 - Cool the flask to 0-5 °C using an ice bath.
 - Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.
 - Add the benzoyl chloride solution dropwise to the stirred AlCl_3 slurry over 30 minutes, maintaining the temperature between 0-5 °C.

- After the addition is complete, dissolve 1,2-difluorobenzene (1.2 equivalents) in anhydrous DCM and add it to the addition funnel.
- Add the 1,2-difluorobenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
- Reaction:
 - Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Upon completion, cool the reaction mixture again in an ice bath.
 - Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
 - Transfer the quenched mixture to a separatory funnel.
 - Separate the organic layer.
 - Extract the aqueous layer twice with DCM.
 - Combine all organic layers.
- Purification:
 - Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent.

- Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **3,4-Difluorobenzophenone** can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Safety Precautions:

- All manipulations should be carried out in a well-ventilated fume hood.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
- Benzoyl chloride is a lachrymator and is corrosive. Avoid inhalation of fumes and contact with skin and eyes.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- The quenching process with acid and ice is highly exothermic and releases HCl gas. Add the reaction mixture to the ice/acid mixture slowly and with caution.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

Physical Properties of Key Compounds:

Compound	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)
1,2-Difluorobenzene	114.09[1][2]	-34[1][2][3]	92[1][2][3]	1.158 at 25 °C[1][2]
Benzoyl Chloride	140.57[4][5][6]	-1[6][7]	197.2[6][7]	1.211 at 25 °C[6]
Aluminum Chloride	133.34[8][9]	192.6 (anhydrous)[8][9]	180 (sublimes)[9][10]	2.48 (anhydrous)[8][9]
3,4-Difluorobenzophenone	218.20[11][12]	53-57[11]	Not readily available	Not readily available

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **3,4-Difluorobenzophenone**.

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References

- 1. 1,2-Difluorobenzene 98 367-11-3 [sigmaaldrich.com]
- 2. 1,2-Difluorobenzene CAS#: 367-11-3 [m.chemicalbook.com]

- 3. 1,2-difluorobenzene [stenutz.eu]
- 4. Benzoyl chloride | C₆H₅COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Aluminium chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. byjus.com [byjus.com]
- 10. Aluminium Chloride - Formula, Structure, Properties, Uses and Reactions [vedantu.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
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